molecular formula C12H8ClN3O2 B595630 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 137347-70-7

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B595630
CAS No.: 137347-70-7
M. Wt: 261.665
InChI Key: WHSUEMUITSWYPN-UHFFFAOYSA-N
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Description

5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a synthetic derivative of the pyrimido[4,5-b]quinoline scaffold, a class of nitrogen-containing heterocycles structurally analogous to 5-deazaflavins. These compounds are characterized by the replacement of the N-5 atom in flavins with a carbon atom, enabling redox activity similar to nicotinamide adenine dinucleotide (NAD+) .

Key structural features:

  • Pyrimido[4,5-b]quinoline core: A fused bicyclic system with a pyrimidine ring (positions 2 and 4) and a quinoline moiety.
  • 10-Methyl: Modulates lipophilicity and steric effects.

Properties

IUPAC Name

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-16-7-5-3-2-4-6(7)9(13)8-10(16)14-12(18)15-11(8)17/h2-5H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSUEMUITSWYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C1=NC(=O)NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676475
Record name 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137347-70-7
Record name 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidoquinoline scaffold .

Scientific Research Applications

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents Key Activities/Applications References
5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione 5-Cl, 10-CH3 Potential HDM2 inhibition, redox modulation
TND1128 (10-Ethyl-3-methyl) 10-C2H5, 3-CH3 Neuroprotection, mitochondrial ATP enhancement
8-Methoxy-10-aryl derivatives 8-OCH3, 10-Ar Thymidine phosphorylase inhibition
7-Nitro-10-octyl-3-phenyl derivative 7-NO2, 10-C8H17, 3-Ph Anticancer screening (specific targets undefined)
5-Deazariboflavin 7,8-diCH3, 10-ribityl Riboflavin antagonist, redox studies
6-Chloro-10-phenyl derivative 6-Cl, 10-Ph Structural model for CYP51 binding

Anticancer Activity

  • 5-Chloro-10-methyl derivative: The chloro group at position 5 aligns with SAR studies showing halogen substituents (Cl, CF3) at C-5/C-9 enhance HDM2 ubiquitin ligase inhibition, stabilizing p53 and inducing apoptosis .
  • 7-Nitro-10-octyl-3-phenyl derivative: The nitro group at C-7, while historically linked to redox cycling, was shown to be non-essential for apoptosis induction in some studies . Its long octyl chain may improve membrane permeability but reduce solubility .

Neuroprotective and Metabolic Effects

  • TND1128 (10-Ethyl-3-methyl) : The ethyl group at position 10 increases lipophilicity, aiding blood-brain barrier penetration. This derivative enhances ATP production in astrocytes and promotes dendritic growth in neurons, attributed to its redox-cycling capacity . In contrast, the 10-methyl group in the target compound may offer milder metabolic effects due to reduced hydrophobicity.

Enzyme Inhibition

  • 8-Methoxy derivatives: Exhibit potent thymidine phosphorylase (hTP) inhibition, with methoxy and dichloro substituents at C-7/C-8 showing optimal activity .
  • 5-Deazaalloxazines: These analogs, lacking the 10-alkyl group, demonstrate antitumor activity via mechanisms distinct from 5-deazaflavins, possibly due to altered redox potentials .

Structural and Physicochemical Properties

  • Lipophilicity : The 10-methyl group in the target compound (LogP ~2.1 estimated) offers intermediate lipophilicity compared to TND1128 (LogP ~2.8) and 10-phenyl derivatives (LogP >3.5), balancing solubility and membrane permeability .

Research Findings and Implications

  • HDM2/p53 Pathway: The 5-chloro-10-methyl derivative’s efficacy in stabilizing p53 requires validation in vivo, as in vitro studies suggest halogenated pyrimidoquinolines are promising but underoptimized .
  • Therapeutic Versatility : While TND1128 and its hybrids excel in neuroprotection, the target compound’s simpler structure may favor scalability for anticancer applications .

Biological Activity

5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pyrimidoquinoline family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structural properties of this compound make it a significant subject for research in various biological contexts.

  • IUPAC Name : 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione
  • Molecular Formula : C12H8ClN3O2
  • Molecular Weight : 261.664 g/mol
  • CAS Number : 137347-70-7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study on related pyrimido[4,5-b]quinolones showed that substituents on the molecule significantly influenced cytotoxic activity against prostate cancer cells (PC3), with certain derivatives achieving IC50 values as low as 1.4 μM .

CompoundCell LineIC50 (μM)
This compoundPC31.6
Other derivativesPC31.4 - 2.0

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

Case Studies

  • Cytotoxicity Assays : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a concentration-dependent manner.
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways associated with cell survival and apoptosis.

Q & A

Q. Advanced

  • Vary aromatic aldehydes in multi-component reactions to introduce diverse aryl groups at position 5 (e.g., 3,4-dimethoxyphenyl enhances solubility) .
  • Use guanidine derivatives or thiourea in cyclization steps to modify the pyrimidine ring’s electronic properties .
  • Spirocyclic ketones can generate fused-ring systems, improving DNA intercalation potential .

What are the key intermediates in its synthesis?

Basic
Critical intermediates include:

  • 2-Chloroquinoline-3-carbonitriles : Used in Vilsmeier-Haack cyclization to form the core structure .
  • 6-Substituted-aminouracils : Generated from 6-chlorouracil and amines, pivotal for ring closure .
  • Quinazolinone derivatives : Serve as precursors for hybrid scaffolds with dual antimicrobial/anti-inflammatory activity .

How do catalytic systems like Cu or ZnCl₂ influence synthesis efficiency?

Q. Advanced

  • Cu catalysis : Enables Ullmann coupling for C–N bond formation, critical for arylaminopyrimidoquinolines. Reactions under atmospheric oxygen improve yields (~75%) .
  • ZnCl₂ : Facilitates cyclization at lower temperatures (60°C vs. 100°C), reducing side reactions .
  • t-BuOK : Promotes guanidine-mediated cyclization, achieving regioselectivity in spiro derivatives .

How should researchers characterize purity and crystallinity?

Q. Basic

  • Melting point analysis : Sharp ranges (e.g., 169–170°C) indicate high crystallinity .
  • XRD (X-ray diffraction) : Resolve polymorphic forms; orthorhombic crystals are common .
  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1%) .

What mechanistic insights exist for its anticancer activity?

Advanced
Proposed mechanisms include:

  • Topoisomerase inhibition : Planar pyrimidoquinoline cores intercalate DNA, disrupting replication .
  • Kinase modulation : Methyl groups at position 10 enhance selectivity for EGFR-TK (epidermal growth factor receptor tyrosine kinase) .
  • ROS generation : Chlorine substituents induce oxidative stress in cancer cells, triggering apoptosis .

How can computational methods aid structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular docking : Predict binding affinities to targets like DNA gyrase (PDB ID: 1KZN) .
  • DFT calculations : Analyze electron density maps to optimize substituent electronegativity .
  • QSAR models : Correlate logP values with cytotoxicity (e.g., ClogP <3 improves bioavailability) .

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